8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside

Description

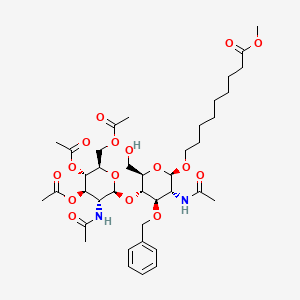

This compound is a complex glycoside derivative with a branched disaccharide structure. Its core consists of two 2-acetamido-2-deoxy-β-D-glucopyranose units: the first is modified with a 3-O-benzyl group and a 4-O-linked second glucopyranosyl residue, which itself carries 3,4,6-tri-O-acetyl and 2-acetamido substituents. The aglycone moiety is an 8-methoxycarbonyloctyl chain, providing hydrophobicity and facilitating membrane interactions. The molecular formula is C₃₂H₃₉NO₁₀, with structural confirmation via NMR, HPLC, and MS .

Propriétés

IUPAC Name |

methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)-4-phenylmethoxyoxan-2-yl]oxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58N2O16/c1-23(43)40-32-36(52-21-28-16-12-11-13-17-28)34(29(20-42)55-38(32)50-19-15-10-8-7-9-14-18-31(48)49-6)57-39-33(41-24(2)44)37(54-27(5)47)35(53-26(4)46)30(56-39)22-51-25(3)45/h11-13,16-17,29-30,32-39,42H,7-10,14-15,18-22H2,1-6H3,(H,40,43)(H,41,44)/t29-,30-,32-,33-,34-,35-,36-,37-,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFXJMPZFBARGQ-FIRVRKSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCCCCCCCC(=O)OC)CO)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCCCCCCC(=O)OC)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58N2O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501100044 | |

| Record name | Methyl 9-[[2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranosyl]oxy]nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

810.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-87-6 | |

| Record name | Methyl 9-[[2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranosyl]oxy]nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9-[[2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranosyl]oxy]nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501100044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Summary Table of Preparation Steps

| Stage | Compound | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|---|

| 1 | 8-methoxycarbonyloctyl α-L-rhamnopyranoside | AgOTf, sym-collidine, rhamnopyranosyl chloride | Formation of glycoside aglycone | Quantitative |

| 2 | Disaccharide (α-1,2 linked rhamnoside) | AgOTf, sym-collidine, rhamnopyranosyl chloride | Chain extension | 62-81 |

| 3 | Trisaccharide with 2-phthalimido-glucosyl unit | AgOTf, collidine, 2-deoxy-2-phthalimido glucosyl bromide | Introduction of amino sugar | ~70 |

| 4 | Conversion of phthalimido to acetamido | Selective chemical treatment | Amino group protection conversion | High |

| 5 | Final deprotection | Hydrogenolysis, base hydrolysis | Removal of benzyl and acetyl groups | Variable |

Research Findings and Notes

- The use of silver triflate as a promoter in Koenigs-Knorr glycosylation is critical for achieving high yields and stereoselectivity in forming 1,2-trans glycosidic linkages.

- The phthalimido protecting group is advantageous for sequential oligosaccharide synthesis due to its stability and selective conversion to acetamido groups.

- The bulky protecting groups and hydrophobic aglycone facilitate purification and handling of intermediates.

- The exo-anomeric effect plays a significant role in the stereochemical outcome of the glycosylation reactions.

- These methods have been validated in the synthesis of related oligosaccharides and artificial carbohydrate antigens, demonstrating reproducibility and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the acetyl and benzyl groups.

Substitution: Substitution reactions allow for the replacement of specific groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting Agents: Such as halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Structural Overview

The compound features:

- Glycosidic Linkages : Contributing to its biological activity.

- Acetamido and Acetyl Modifications : Enhancing solubility and reactivity.

- Benzyl Group : Potentially increasing hydrophobic interactions with biological targets.

Glycobiology Research

8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside serves as a crucial tool in glycobiology. It aids in studying carbohydrate-protein interactions, which are fundamental to various biological processes such as cell signaling and immune responses .

Vaccine Development

The compound can be utilized in the development of synthetic antigens. By conjugating it with carrier proteins (e.g., bovine serum albumin), researchers can enhance the immunogenicity of carbohydrate antigens, which is vital for creating effective vaccines against pathogens that exploit carbohydrate structures for adhesion and invasion .

Anti-tumor Activity

Research indicates that this compound exhibits anti-tumor properties. Its structure allows it to interact with specific biological targets, potentially influencing cell signaling pathways and demonstrating cytotoxic effects against cancer cells . This makes it a candidate for further investigation in cancer therapeutics.

Immunological Studies

The compound acts as a model antigen for studying autoimmune diseases like Multiple Sclerosis (MS). When introduced into animal models, it triggers an immune response similar to that observed in MS, providing insights into disease mechanisms and potential therapeutic interventions .

Table: Summary of Key Studies

Mécanisme D'action

The mechanism of action of 8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3-O-benzyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences:

Aglycone Variations :

- The target compound ’s 8-methoxycarbonyloctyl chain enhances lipid bilayer compatibility, making it superior for membrane-associated glycosylation studies compared to shorter-chain analogs like the octyl derivative .

- The 2-methylphenyl derivative (aromatic aglycone) exhibits higher stability in acidic conditions, favoring its use in drug delivery systems .

Protecting Group Strategies :

- Tri-O-acetyl groups (common in ) simplify deprotection steps but limit solubility in aqueous media.

- 3-O-Benzyl and 4-O-benzylidene groups in the target compound provide regioselective reactivity for glycosidic bond formation, a feature absent in phthalimido-protected analogs .

Biological Activity :

Activité Biologique

8-Methoxycarbonyloctyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-3-O-benzyl-2-deoxy-β-D-glucopyranoside is a complex glycoside that exhibits significant biological activity. This compound is notable for its potential applications in immunology and cell adhesion studies due to its structural modifications that enhance binding interactions with selectins.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 810.89 g/mol. The compound contains multiple functional groups including methoxy, acetamido, and benzyl moieties, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with selectins, which are cell adhesion molecules involved in the immune response. The following sections detail specific activities and findings related to this compound.

1. Inhibition of Cell Adhesion

Research indicates that derivatives of this compound can significantly inhibit the adhesion of polymorphonuclear leukocytes (PMNs) to activated endothelial cells. For instance, oligosaccharides modified with an 8-methoxycarbonyloctyl aglycone have shown enhanced blocking activity against E-selectin, a key player in inflammatory responses.

- Case Study : A study demonstrated that the attachment of the 8-methoxycarbonyloctyl aglycone increased the blocking activity nearly twofold compared to unmodified oligosaccharides .

| Compound | IC50 Value (μM) | Activity Enhancement |

|---|---|---|

| sLea with aglycone | 21 ± 3 | 36-fold increase |

| sLex without aglycone | 220 ± 20 | Baseline |

2. Selectin Binding Studies

Binding studies using E-selectin-Ig fusion proteins have shown that the modified glycosides effectively block selectin-mediated interactions. The modifications allow for higher affinity binding to E-selectin compared to standard oligosaccharides.

- Research Findings : The incorporation of hydrophobic sequences into oligosaccharides has been shown to enhance their affinity for selectins, demonstrating a strategic approach to designing glycosidic compounds for therapeutic purposes .

3. Synthesis and Characterization

The synthesis process involves several steps including transesterification, selective N-acetylation, and hydrogenolysis to produce pure glycoside forms. These synthetic methods are crucial for obtaining compounds with desired biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.